molecular formula C14H18N2O3 B4436720 N-[3-(4-morpholinyl)-3-oxopropyl]benzamide

N-[3-(4-morpholinyl)-3-oxopropyl]benzamide

Cat. No. B4436720
M. Wt: 262.30 g/mol
InChI Key: RHPVJVSAJSGLIW-UHFFFAOYSA-N
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Description

“N-[3-(4-morpholinyl)-3-oxopropyl]benzamide” is a compound that contains a morpholine ring. Morpholine is a common moiety in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The compound contains a morpholine ring, a benzamide group, and a propyl linker with a carbonyl group. The presence of these functional groups can greatly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase the compound’s solubility in water .

Scientific Research Applications

Anti-Tubercular Agents

Morpholine derivatives, including “N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide”, have been studied for their potential as anti-tubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis . The compounds were found to be non-toxic to human cells, indicating their potential for further development .

Tyrosine-Kinase Inhibitors

“N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide” has been identified as a potential irreversible tyrosine-kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play significant roles in various cellular processes, including cell signaling, growth, and division. Inhibitors of these enzymes are often used in cancer treatments .

Potential Herbicides

Morpholine derivatives have also been studied for their potential as herbicides . Computational results have uncovered promising compounds that have shown comparable physiochemical profile, better docking scores, system stability, H-bond occupancy, and binding free energy than terbutryn, a reference molecule .

Development of New Therapeutic Agents

The morpholine nucleus is a common feature in many medicinal compounds . Therefore, “N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide” and similar compounds could potentially serve as the basis for the development of new therapeutic agents .

Research Tools in Biochemistry and Molecular Biology

Given their ability to inhibit tyrosine kinases, morpholine derivatives could be useful as research tools in biochemistry and molecular biology. They could help scientists better understand the role of these enzymes in various cellular processes .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing a morpholine ring act by interacting with various enzymes or receptors .

properties

IUPAC Name

N-(3-morpholin-4-yl-3-oxopropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(16-8-10-19-11-9-16)6-7-15-14(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPVJVSAJSGLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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